A Technical Guide to 4-Amino-2-methylquinazoline-8-carboxylic acid: Properties, Synthesis, and Potential Applications
A Technical Guide to 4-Amino-2-methylquinazoline-8-carboxylic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide
Abstract
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS No. 1268520-96-2). While experimental data for this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its core chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential as a versatile scaffold in drug discovery. We will delve into its predicted spectroscopic profile, analyze its key reactive sites for further chemical modification, and discuss its potential applications, particularly in the design of kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the Quinazoline Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceutical products, and among them, the quinazoline scaffold—a fusion of a benzene and a pyrimidine ring—has garnered immense attention for its broad spectrum of pharmacological activities.[2] First synthesized in the late 19th century, quinazoline derivatives have been isolated from over 200 natural alkaloids and have become integral to modern drug design.[1][2][3]
The therapeutic versatility of this scaffold is remarkable, with derivatives demonstrating potent anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant properties.[2][4][5] This wide range of bioactivity stems from the planar structure of the quinazoline ring system, which is adept at engaging in various molecular interactions with biological targets, including competitive binding in the ATP-pocket of kinases.[3] The clinical success of drugs like gefitinib, erlotinib, and lapatinib, all of which are potent tyrosine kinase inhibitors built upon a 4-aminoquinazoline core, underscores the therapeutic potential of this chemical class.[3][6]
This guide focuses on 4-Amino-2-methylquinazoline-8-carboxylic acid , a derivative that combines the established 4-aminoquinazoline core with two key functional groups: a methyl group at the 2-position and a carboxylic acid at the 8-position. These additions offer distinct advantages:
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The 4-amino group is crucial for key hydrogen bonding interactions in many kinase inhibitors.
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The 2-methyl group can influence solubility and metabolic stability.
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The 8-carboxylic acid group provides a critical chemical handle for derivatization, allowing for the attachment of side chains to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or introduce new binding interactions.
This document serves as a foundational resource for researchers looking to synthesize, modify, and utilize this promising chemical entity.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.
Core Chemical Data
A summary of the fundamental properties of 4-Amino-2-methylquinazoline-8-carboxylic acid is presented below.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-methylquinazoline-8-carboxylic acid | N/A |
| CAS Number | 1268520-96-2 | [7][8] |
| Molecular Formula | C₁₀H₉N₃O₂ | [9] |
| Molecular Weight | 203.20 g/mol | [9] |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and methanol. | N/A |
| Predicted pKa | Carboxylic Acid (pKa ~3-5), Aromatic Amine (pKa ~2-4) | N/A |
Predicted Spectroscopic Profile
Structure elucidation relies on a combination of spectroscopic techniques. The following profile is a prediction of the expected results for 4-Amino-2-methylquinazoline-8-carboxylic acid.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).
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Aromatic Protons (Quinazoline Core): Three protons on the benzene portion of the ring system, likely appearing as doublets or triplets between 7.0 and 8.5 ppm.
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Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
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Methyl Protons (-CH₃): A sharp singlet around 2.5-2.8 ppm.[10]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct signals corresponding to each carbon atom:
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Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.
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Aromatic & Heteroaromatic Carbons: Multiple signals between 110 and 160 ppm. Carbons attached to nitrogen (C2, C4) would be significantly downfield.[11][12]
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Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.[10]
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IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups:
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O-H Stretch: A very broad band from the carboxylic acid, typically from 2500-3300 cm⁻¹.
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N-H Stretch: Two distinct sharp peaks for the primary amine around 3300-3500 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.
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C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinazoline core.
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Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the primary expected ion would be the protonated molecule [M+H]⁺ with an m/z value corresponding to 204.0717, confirming the elemental composition C₁₀H₉N₃O₂.[9]
Synthesis and Purification
The synthesis of quinazoline derivatives often begins with appropriately substituted aniline precursors, most commonly anthranilic acid and its derivatives.[5][13] A robust and plausible pathway for synthesizing 4-Amino-2-methylquinazoline-8-carboxylic acid involves the cyclocondensation of 2,3-diaminobenzoic acid.
Proposed Synthetic Workflow
The diagram below illustrates a logical and efficient two-step synthetic route.
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- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 4-AMINO-2-METHYLQUINAZOLINE-8-CARBOXYLIC ACID | 1268520-96-2 [chemicalbook.com]
- 9. 4-amino-2-methylquinazoline-8-carboxylic acid | 1268520-96-2 | Buy Now [molport.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

